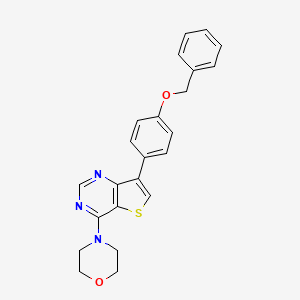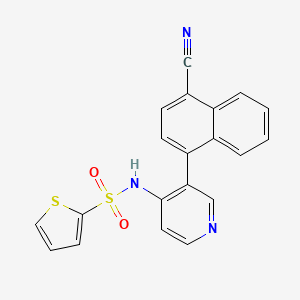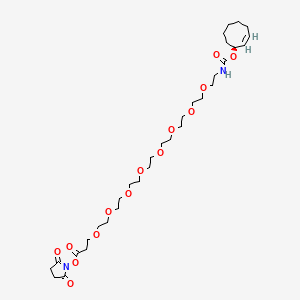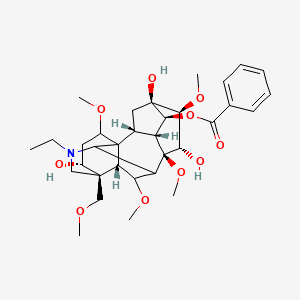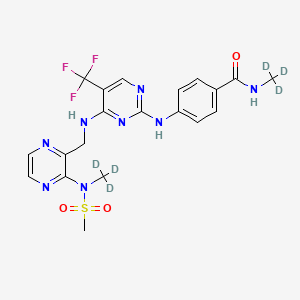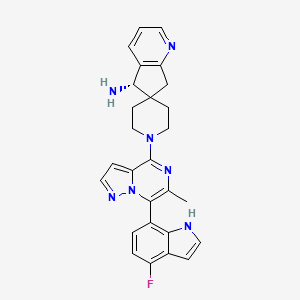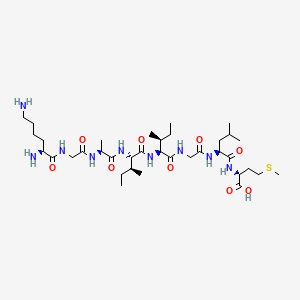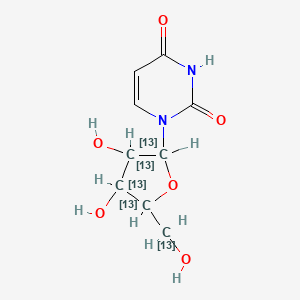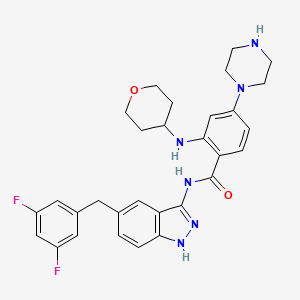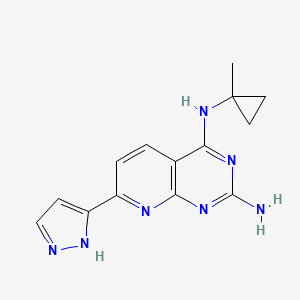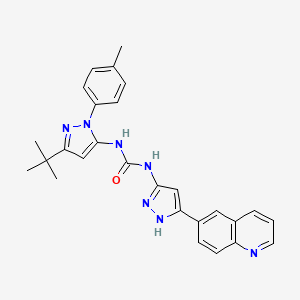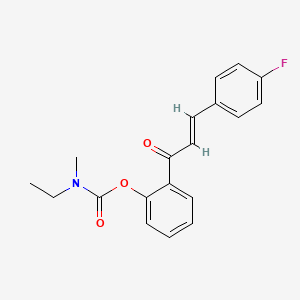
AChE/BuChE/MAO-B-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/BuChE/MAO-B-IN-2, also known as compound 4b, is a potent inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. This compound has shown significant potential in the treatment of neurodegenerative diseases, particularly Alzheimer’s disease. It exhibits good blood-brain barrier permeability, making it an effective candidate for targeting central nervous system disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AChE/BuChE/MAO-B-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its inhibitory activity. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions, often involving aromatic aldehydes and amines.
Functional Group Introduction: Functional groups such as fluorine and methoxy groups are introduced to enhance the compound’s inhibitory activity. This step may involve halogenation and methylation reactions.
Purification: The final compound is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
AChE/BuChE/MAO-B-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Substitution reactions, such as halogenation and methylation, are common during the synthesis of the compound
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation is typically carried out using halogenating agents like bromine or chlorine, while methylation uses methyl iodide
Major Products
The major products formed from these reactions include various derivatives of this compound, each with different functional groups that can enhance or modify its inhibitory activity .
Scientific Research Applications
AChE/BuChE/MAO-B-IN-2 has a wide range of scientific research applications:
Chemistry: The compound is used as a model inhibitor in studies exploring the mechanisms of enzyme inhibition and the design of new inhibitors.
Biology: It is employed in research on neurodegenerative diseases to understand the role of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B in disease progression.
Medicine: this compound is investigated for its potential therapeutic effects in treating Alzheimer’s disease and other neurodegenerative disorders.
Industry: The compound is used in the development of diagnostic tools and assays for detecting enzyme activity
Mechanism of Action
AChE/BuChE/MAO-B-IN-2 exerts its effects by inhibiting the activity of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase B. These enzymes are involved in the breakdown of neurotransmitters such as acetylcholine and dopamine. By inhibiting these enzymes, the compound increases the levels of these neurotransmitters in the brain, thereby improving cognitive function and reducing symptoms of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: Another acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase, used in Alzheimer’s and Parkinson’s disease
Uniqueness
AChE/BuChE/MAO-B-IN-2 is unique in its ability to inhibit multiple enzymes simultaneously, providing a multi-target approach to treating neurodegenerative diseases. This multi-target inhibition can potentially offer greater therapeutic benefits compared to single-target inhibitors like donepezil, galantamine, and rivastigmine .
Properties
Molecular Formula |
C19H18FNO3 |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
[2-[(E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl] N-ethyl-N-methylcarbamate |
InChI |
InChI=1S/C19H18FNO3/c1-3-21(2)19(23)24-18-7-5-4-6-16(18)17(22)13-10-14-8-11-15(20)12-9-14/h4-13H,3H2,1-2H3/b13-10+ |
InChI Key |
RGWXKYMXEBSYDQ-JLHYYAGUSA-N |
Isomeric SMILES |
CCN(C)C(=O)OC1=CC=CC=C1C(=O)/C=C/C2=CC=C(C=C2)F |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC=C1C(=O)C=CC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(3Z)-3-[(4-chlorophenyl)methylidene]-2-oxo-5-phenylpyrrol-1-yl]phenyl]acetamide](/img/structure/B12385733.png)
